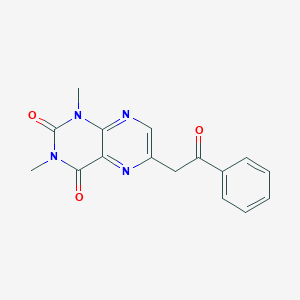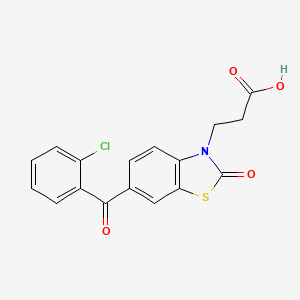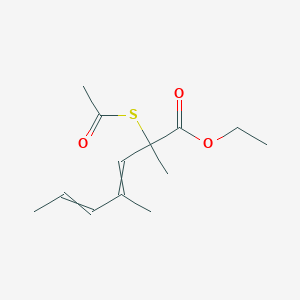![molecular formula C36H32Cl2N2Si3 B12590554 N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine CAS No. 646041-27-2](/img/structure/B12590554.png)
N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine is an organosilicon compound characterized by the presence of silicon atoms bonded to chlorine and diphenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine typically involves the reaction of diphenylsilane with chlorinating agents under controlled conditions. One common method includes the use of tert-butylchlorodiphenylsilane as a precursor, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of silylamines, while oxidation reactions can produce silanols .
Scientific Research Applications
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are often studied using advanced spectroscopic and computational techniques .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylchlorosilane: Similar in structure but with a tert-butyl group instead of a diphenyl group.
Diphenylsilane: Lacks the chlorine atoms and has different reactivity and applications.
N-Methyl-N-trimethylsilylacetamide: Used in similar reactions but with different functional groups.
Uniqueness
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine is unique due to its specific combination of chlorine and diphenyl groups bonded to silicon atoms. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields of research and industry .
Properties
CAS No. |
646041-27-2 |
|---|---|
Molecular Formula |
C36H32Cl2N2Si3 |
Molecular Weight |
647.8 g/mol |
IUPAC Name |
[bis[[chloro(diphenyl)silyl]amino]-phenylsilyl]benzene |
InChI |
InChI=1S/C36H32Cl2N2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,39-40H |
InChI Key |
UQXZEIXCBUYHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)N[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)

![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)


![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)


